4-Bromo-3-cyanobenzoic acid

Description

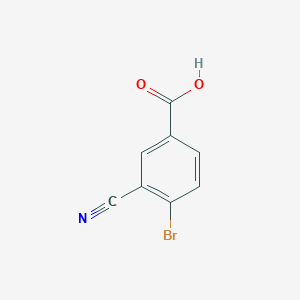

4-Bromo-3-cyanobenzoic acid (CAS: 887757-25-7) is a halogenated aromatic carboxylic acid derivative with the molecular formula C₈H₄BrNO₂ and a molecular weight of 226.03 g/mol . Structurally, it features a bromine atom at the para position and a cyano group at the meta position relative to the carboxylic acid moiety. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive functional groups .

Key physicochemical properties include:

| Property | Value |

|---|---|

| Purity | ≥98% (HPLC) |

| Molecular Weight | 226.03 g/mol |

| Solubility | Likely polar organic solvents |

| Applications | Organic synthesis intermediate |

Its synthesis involves purification via silica gel column chromatography (chloroform/methanol, 95:5), yielding ~31.7% as a colorless solid .

Properties

IUPAC Name |

4-bromo-3-cyanobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFXHLPIISLHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609391 | |

| Record name | 4-Bromo-3-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887757-25-7 | |

| Record name | 4-Bromo-3-cyanobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyanobenzoic acid typically involves the bromination of 3-cyanobenzoic acid. One common method includes the reaction of 3-cyanobenzoic acid with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-cyanobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products:

Substitution: Formation of derivatives with different substituents replacing the bromine atom.

Reduction: Formation of 4-amino-3-cyanobenzoic acid.

Oxidation: Formation of 4-bromo-3-carboxybenzoic acid.

Scientific Research Applications

4-Bromo-3-cyanobenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyanobenzoic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce oxidative stress in biological systems by increasing the generation of reactive oxygen species (ROS). This leads to the activation of antioxidant enzymes such as peroxidase, catalase, and superoxide dismutase. The compound also affects energy metabolism by influencing respiration pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison

Table 2: Inhibition Data

| Compound | IC₅₀ (µM) | ΔG (kcal/mol) | Inhibition Constant (µM) |

|---|---|---|---|

| This compound | 2.34 | -7.39 | 90.80 |

| 6-Nitroquinazoline-2,4-diol (NQD) | 0.56 | -7.70 | 94.92 |

| 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | 1.34 | -7.29 | 104.27 |

| 2-Mercapto-5-benzimidazolecarboxylic acid | 1.30 | -7.18 | 100.97 |

Key Findings :

- This compound exhibits moderate inhibitory activity (IC₅₀ = 2.34 µM), outperforming 1,3-dioxo-isoindole derivatives but less potent than NQD.

- The cyano group contributes to strong binding affinity (ΔG = -7.39 kcal/mol), though steric effects may limit optimal enzyme interactions compared to smaller substituents like fluorine .

Solubility and Reactivity:

- The cyano group in this compound increases acidity (pKa ~2.5–3.0 estimated) compared to chloro- or bromo-substituted analogs, enhancing solubility in polar solvents .

- In contrast, 4-bromo-3-fluorobenzoic acid benefits from fluorine’s electronegativity, improving stability and bioavailability .

Biological Activity

4-Bromo-3-cyanobenzoic acid (CAS No. 887757-25-7) is an organic compound with a unique molecular structure characterized by a bromine atom and a cyano group attached to a benzoic acid framework. Its biological activity has garnered attention in various biochemical studies, particularly regarding its effects on cellular processes, enzyme interactions, and potential therapeutic applications.

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 244.03 g/mol

- Structural Features : The compound features a bromine substituent at the para position relative to the carboxylic acid and a cyano group at the meta position, which influences its reactivity and biological properties.

Biochemical Pathways

This compound has been shown to interact with various enzymes and proteins, influencing several biochemical pathways:

- Oxidative Stress Induction : This compound has been observed to induce oxidative stress in plant models, such as maize seedlings, by increasing reactive oxygen species (ROS) production. This process affects antioxidant metabolism and cellular growth parameters.

- Enzyme Interactions : It has been identified as a potential inhibitor of specific enzymatic pathways, particularly those involved in energy metabolism .

Cellular Effects

The compound exhibits significant effects on cellular structures and functions:

- Inhibition of Plant Growth : In studies involving maize seedlings, treatment with this compound resulted in reduced root length and decreased fresh and dry weights of both roots and leaves, indicating its inhibitory effects on plant growth.

- Antioxidant Enzyme Activity : The increase in ROS levels triggers the activation of antioxidant enzymes such as peroxidase, catalase, and superoxide dismutase, suggesting a compensatory response to oxidative stress.

Case Studies

- Plant Model Studies : Research demonstrated that exposure to this compound led to significant morphological changes in maize seedlings. The compound's ability to induce oxidative stress was linked to alterations in growth metrics, highlighting its potential as a herbicide or growth regulator in agricultural applications.

- Enzymatic Inhibition Studies : Investigations into the compound's role as an enzyme inhibitor revealed its interaction with metabolic pathways critical for cellular respiration. Although specific targets remain under study, preliminary findings suggest its potential use in modulating metabolic processes in various biological systems.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 244.03 g/mol |

| ROS Production | Increased under treatment |

| Antioxidant Enzyme Activation | Peroxidase, Catalase, SOD |

| Effects on Plant Growth | Reduced root length; lower biomass |

Q & A

Basic Research Question

- Experimental : FT-IR and Raman spectroscopy identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, COOH vibrations). Compare experimental spectra with theoretical predictions.

- Computational : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Calculate vibrational frequencies, HOMO-LUMO gaps, and electrostatic potential surfaces to correlate with experimental data .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation.

- Storage : Store in airtight containers at 0–6°C, away from oxidizing agents.

- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste for professional disposal .

How do solvation effects influence the reactivity of this compound in solution-phase reactions?

Advanced Research Question

- Computational Approach : Apply the Polarizable Continuum Model (PCM) to simulate solvent effects. Solvents like DMSO or water alter electrophilicity and nucleophilic attack sites by stabilizing charges.

- Reactivity Descriptors : Calculate Fukui indices (via DFT) to identify electrophilic (C-Br) and nucleophilic (COOH) centers. Solvation reduces electrophilicity by ~15% in polar solvents .

What experimental strategies assess the biological activity of this compound?

Advanced Research Question

- Enzyme Inhibition Assays : Use fluorescence-based assays to study binding affinity to targets like shikimate dehydrogenase. Monitor IC₅₀ values under varying pH/temperature conditions.

- Antimicrobial Testing : Perform broth microdilution (CLSI guidelines) against Gram-negative bacteria (e.g., E. coli), reporting MIC (Minimum Inhibitory Concentration) .

How can researchers resolve contradictions in crystallographic or spectroscopic data for this compound?

Advanced Research Question

- Multi-Method Validation : Cross-validate XRD data with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For ambiguous peaks, employ ab initio structure solution using SHELX software to refine atomic positions .

- Statistical Analysis : Apply R-factors and goodness-of-fit (GOF) metrics in crystallography to assess data reliability. For spectral discrepancies, use deconvolution tools (e.g., Gaussian fitting) .

What advanced computational methods predict the nonlinear optical (NLO) properties of this compound?

Advanced Research Question

- Hyperpolarizability Calculations : Use DFT at the CAM-B3LYP/cc-pVTZ level to compute first hyperpolarizability (β) and dipole moments. The cyano group enhances β by ~30% compared to non-cyano analogs.

- Charge Transfer Analysis : Electron density difference maps (EDDM) visualize intramolecular charge transfer between Br and COOH groups, critical for NLO applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.